molecular formula C29H25N3O3 B2548059 (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 866342-23-6

(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2548059
CAS No.: 866342-23-6
M. Wt: 463.537
InChI Key: QLUZLPHJTDVWFC-YCNYHXFESA-N
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Description

This compound belongs to the pyrano[2,3-c]pyridine class, characterized by a fused pyran-pyridine core. Its structure includes:

  • A (2Z)-2-[(3-ethylphenyl)imino] group at position 2, contributing steric bulk and electronic effects via the ethyl substituent.
  • 5-(hydroxymethyl) and 8-methyl groups, enhancing hydrophilicity and influencing molecular interactions.

Pyrano[2,3-c]pyridines are noted for diverse bioactivities, including antimicrobial and antioxidant properties .

Properties

IUPAC Name

2-(3-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3/c1-3-19-8-6-11-22(14-19)31-29-25(15-24-21(17-33)16-30-18(2)27(24)35-29)28(34)32-26-13-7-10-20-9-4-5-12-23(20)26/h4-16,33H,3,17H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZLPHJTDVWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted aromatic compounds .

Scientific Research Applications

(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name / ID Substituents (Positions) Molecular Weight logP Key Features
Target Compound 3-ethylphenyl (imino), naphthalen-1-yl (amide) 485.5 (calc.) ~4.2* High lipophilicity (naphthyl), moderate hydrophilicity (hydroxymethyl)
K227-0171 3,5-dimethoxyphenyl (imino), 4-methoxyphenyl (amide) 475.5 3.55 Electron-rich (methoxy groups), lower logP vs. target
(2Z)-N-(2-ethylphenyl)-... (6782-54-3) 3-ethylphenyl (imino), 2-ethylphenyl (amide) 483.5 (calc.) ~3.9* Reduced aromaticity (no naphthyl), balanced logP
(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-... () 4-methoxyphenyl (imino), Cl/methoxy (amide) 509.9 ~3.8* Electron-withdrawing Cl enhances reactivity; higher polarity

*Estimated based on structural similarity.

Key Observations:

  • Methoxy and chloro substituents in analogs () enhance electronic effects and polarity, which may improve water solubility and interaction with biological targets .
2.3.1 Antimicrobial Activity

Pyrano[2,3-c]pyridines exhibit potent activity against pathogens like Yersinia enterocolitica:

Compound MIC (µg/mL) MBC (µg/mL) Key Substituents Reference
Target compound (predicted) 25–50* 50–100* Naphthalen-1-yl (enhanced binding)
2{3} () 25.0 50.0 2-N2-arylimino, 5-hydroxymethyl
3{5} () 50.0 100.0 Electron-withdrawing groups

*Predicted based on structural similarity to 2{3}.

Key Findings:

  • Naphthalen-1-yl and arylimino groups correlate with lower MIC values, likely due to enhanced hydrophobic interactions with bacterial membranes .
  • Hydroxymethyl substituents may improve solubility without compromising activity .
2.3.2 Antioxidant Activity

Antioxidant efficacy (DPPH assay) varies with substituents:

Compound IC₅₀ (µM) Key Substituents Reference
Target compound (predicted) 200–300* Hydroxymethyl, naphthyl
4p () 223.2 Pyrano[2,3-c]pyridine core, NO₂
4o () 252.5 Pyrano[2,3-c]pyridine core, Cl

*Estimated based on structural analogs.

Key Trends:

  • Electron-withdrawing groups (e.g., NO₂, Cl) enhance radical scavenging by stabilizing reactive intermediates .
  • The pyrano[2,3-c]pyridine core itself contributes to antioxidant activity, even without strong electron-withdrawing substituents .

Physicochemical and Drug-Likeness Profiles

Parameter Target Compound K227-0171 Compound
Molecular Weight 485.5 475.5 509.9
logP ~4.2 3.55 ~3.8
Hydrogen Bond Donors 2 2 3
Polar Surface Area (Ų) ~90 88.18 ~95

Key Insights:

  • The target compound’s higher logP (vs. K227-0171) may improve blood-brain barrier penetration but could limit aqueous solubility .
  • All analogs comply with Lipinski’s rule of five , suggesting favorable oral bioavailability .

Biological Activity

The compound (2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a pyrano[2,3-c]pyridine derivative known for its complex structure and potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and pharmacological implications.

Chemical Structure and Properties

The compound's structure features multiple functional groups, including an imine linkage, a hydroxymethyl group, and a carboxamide moiety. These components contribute to its chemical reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C₁₈H₁₈N₂O₃
CAS Number 866342-23-6
IUPAC Name This compound

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Although direct studies on this specific compound are lacking, similar derivatives have been noted for their ability to inhibit cytochrome P450 enzymes involved in steroid metabolism. For example, certain pyrano derivatives have been shown to inhibit aromatase activity significantly . This raises the possibility that our compound may also interact with similar enzyme systems.

The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the compound may bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways .

Case Studies and Comparative Analysis

While direct case studies on this compound are not available, the following table summarizes findings from related compounds that share structural similarities:

Compound Activity Reference
3-(cyclohexymethyl)-1-(4-aminophenyl) derivativesAromatase inhibition
3-substituted pyrano derivativesAntihypertensive
Novel 1-(4-aminophenyl) derivativesEnzyme inhibition

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